molecular formula C14H12O3S B1682721 Suprofen CAS No. 40828-46-4

Suprofen

Cat. No.: B1682721
CAS No.: 40828-46-4
M. Wt: 260.31 g/mol
InChI Key: MDKGKXOCJGEUJW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Suprofen primarily targets the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever.

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by binding to them, which prevents the synthesis of prostaglandins . This results in a reduction of the inflammatory response, as prostaglandins are key mediators of inflammation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxane from arachidonic acid. By inhibiting COX-1 and COX-2, this compound prevents the formation of these compounds, thereby reducing inflammation and pain.

Pharmacokinetics

This compound is almost completely absorbed after oral administration and shows linear pharmacokinetics It fits a 2-compartment model, which means it is distributed into two different ‘compartments’ or areas in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound reduces the inflammatory response at the molecular level . This can lead to a decrease in pain and inflammation at the cellular and tissue levels.

Action Environment

Additionally, the manufacturing and synthesis of drugs like this compound can be influenced by environmental factors, such as the use of sustainable energy sources .

Biochemical Analysis

Biochemical Properties

Suprofen plays a significant role in biochemical reactions by inhibiting the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that have various roles in inflammation and pain signaling . By binding to COX-1 and COX-2, this compound prevents the formation of prostaglandins, thereby reducing inflammation and pain .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of prostaglandins, which are involved in cell signaling pathways . This inhibition can lead to reduced inflammation and pain. Additionally, this compound may impact gene expression and cellular metabolism by altering the levels of prostaglandins and other related biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the COX-1 and COX-2 enzymes . By preventing the synthesis of prostaglandins, this compound reduces the inflammatory response . Cyclooxygenase catalyzes the formation of prostaglandins and thromboxane from arachidonic acid, which is derived from the cellular phospholipid bilayer by phospholipase A2 . This inhibition of prostaglandin synthesis is the primary mechanism through which this compound exerts its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is known to have a short elimination half-life of 1 to 3 hours . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with some studies indicating potential renal effects with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In standard animal models of analgesic activity, oral this compound is similar in potency to ketoprofen, ibuprofen, diflunisal, and sulindac . At high doses, this compound can cause adverse effects such as gastrointestinal complaints and renal toxicity . These threshold effects highlight the importance of careful dosage management in both clinical and research settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of COX-1 and COX-2 enzymes . This inhibition prevents the synthesis of prostaglandins and thromboxane from arachidonic acid . The metabolism of this compound can be influenced by other compounds, such as Ivosidenib and Ketoprofen, which can increase the risk or severity of adverse effects .

Transport and Distribution

This compound is extensively bound to human plasma proteins (99.4%) and has minimal transfer from maternal plasma to breast milk . Its transport and distribution within cells and tissues are influenced by its high protein-binding capacity, which affects its localization and accumulation . The primary organ for drug metabolism is the liver, where this compound must cross cellular barriers to reach the intracellular compartment of hepatocytes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX-1 and COX-2 enzymes . This localization is crucial for its activity and function, as it needs to be in proximity to these enzymes to exert its inhibitory effects . Additionally, the physicochemical properties of this compound, such as lipophilicity, play a role in its subcellular distribution and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Suprofen can be synthesized through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with 4-bromobenzoyl chloride in the presence of a base to form 2-(4-bromobenzoyl)thiophene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Suprofen undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the ketone group in this compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized metabolites of this compound.

    Reduction: Reduced forms of this compound with modified functional groups.

    Substitution: Substituted derivatives with various functional groups on the aromatic ring.

Scientific Research Applications

Suprofen has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the behavior of NSAIDs in different chemical environments.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Primarily used in ophthalmology to prevent pupil constriction during surgery.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Suprofen is similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen. it is unique in its specific application in ophthalmology. Unlike ibuprofen and naproxen, which are commonly used for general pain and inflammation, this compound was specifically developed to prevent intraoperative miosis .

List of Similar Compounds

  • Ibuprofen
  • Naproxen
  • Ketoprofen
  • Flurbiprofen

These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKGKXOCJGEUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5045469
Record name Suprofen
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Molecular Weight

260.31 g/mol
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Physical Description

Solid
Record name Suprofen
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Solubility

limited solubility, 4.22e-02 g/L
Record name Suprofen
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Mechanism of Action

Suprofen binds to the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, preventing the synthesis of prostaglandins and reducing the inflammatory response. Cyclooxygenase catalyses the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. The overall result is a reduction in pain and inflammation in the eyes and the prevention of pupil constriction during surgery. Normally trauma to the anterior segment of the eye (especially the iris) increases endogenous prostaglandin synthesis which leads to constriction of the iris sphincter.
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CAS No.

40828-46-4
Record name Suprofen
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Record name Suprofen [USAN:USP:INN:BAN:JAN]
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Melting Point

124.3 °C
Record name Suprofen
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Synthesis routes and methods I

Procedure details

To 400 parts of liquid ammonia are added a trace of ferric chloride and 3 parts of sodium. The mixture is stirred for 30 minutes, after which 14.8 parts of 2-[p-(2-thenoyl)phenyl]acetic acid are added slowly during 30 minutes, and the mixture is further stirred for 45 minutes. 13.6 parts of methyl iodide are added dropwise and the reaction mixture is stirred for 2h. 30 400 parts of diethyl ether are then added and the mixture is stirred overnight. The ammonia is evaporated and the resulting solution is acidified with diluted hydrochloric acid. The ethereal layer is separated and extracted with 10% sodium hydroxide solution. The extract is washed with ether, acidified and extracted with ether. The ethereal solution is dried on sodium sulfate and the ether is evaporated in vacuo. The residue is triturated in petroleumether, filtered off and crystallized twice from acetonitrile, first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid.
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Synthesis routes and methods II

Procedure details

1.5 Parts of (-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine are suspended in water and acidified with hydrochloric acid. The product is extracted with ether. The organic layer is washed with water, dried and evaporated. The oily residue solidifies on triturating in petroleumether. The solified product is filtered off and dried in vacuo at 50° C, yielding (+)-p-(2-thenoyl)hydratropic acid; [α] (1% in MeOH) = +44.5°.
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(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
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Synthesis routes and methods III

Procedure details

A mixture of 30.3 parts of diethyl 2-methyl-2-[p-(2-thenoyl)phenyl]malonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 6 hours. The reaction mixture is allowed to cool while stirring. The whole is filtered and the aqueous phase is separated. The latter is washed with benzene, acidified with concentrated hydrochloric acid solution and stirred for 15 minutes. The product is extracted with chloroform. The extract is washed with water, dried, filtered and evaporated. The oily residue is triturated twice in petroleumether. The solid product is filtered off and crystallized twice from acetonitrile: first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid; mp. 124.3° C; also named p-(2-thenoyl)-α-methyl-phenylacetic acid.
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30.3
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of suprofen?

A: this compound primarily exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. [, , , , , ]

Q2: Does this compound affect platelet function? If so, how?

A: Yes, this compound has been shown to inhibit platelet aggregation induced by various agonists, including collagen, adrenaline, arachidonic acid, and Thrombofax. This effect is attributed to its inhibition of prostaglandin synthesis within platelets. [, , ]

Q3: Are there any differences in this compound's effects on platelet aggregation in different species?

A: Research suggests species-specific differences in this compound's effects on platelet aggregation. For instance, while it inhibits collagen-induced aggregation in guinea pigs and dogs, its impact on plasma coagulation parameters in dogs appears minimal. [, ]

Q4: Beyond COX inhibition, are there other potential mechanisms by which this compound might exert its effects?

A: In addition to COX inhibition, studies suggest that this compound might interact with lipid bilayers, potentially contributing to its inhibitory effects on platelet aggregation. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C16H14O3S, and its molecular weight is 286.35 g/mol. [, ]

Q6: What spectroscopic techniques have been used to characterize this compound and its interactions?

A: Various spectroscopic techniques, including UV absorption, circular dichroism, IR spectroscopy, and NMR, have been employed to confirm the formation of inclusion complexes between this compound and cyclodextrins. These complexes can potentially improve this compound's solubility and dissolution rate. [, , ]

Q7: Have there been any studies on the crystal structure of this compound and its complexes?

A: Yes, X-ray crystallographic studies have been conducted on this compound complexes with β-cyclodextrin and TRIMEB (a permethylated β-cyclodextrin). These studies provide insights into the structural arrangements and stoichiometry of these complexes. []

Q8: How stable is this compound under various conditions?

A: The stability of this compound has been evaluated under various stress conditions using high-performance liquid chromatography (HPLC). These studies help determine the degradation products and pathways of this compound, which is crucial for developing stable formulations. [, ]

Q9: What strategies have been explored to improve the solubility and bioavailability of this compound?

A: Formulating this compound as inclusion complexes with cyclodextrins has been investigated as a strategy to enhance its dissolution rate and, consequently, its bioavailability. []

Q10: What is the pharmacokinetic profile of this compound?

A: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. It is extensively metabolized, primarily by the liver, and excreted mainly in the urine, with a portion also eliminated in the feces. [, , , ]

Q11: Does this compound exhibit any active metabolites?

A: While this compound undergoes extensive metabolism, its major metabolite, this compound acyl glucuronide, is considered reactive and has been implicated in its potential for toxicity, particularly acute renal toxicity. [, , ]

Q12: Does this compound interact with drug-metabolizing enzymes?

A: Yes, this compound has been identified as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of various drugs. This inactivation has implications for potential drug interactions. [, ]

Q13: What types of pain has this compound been studied for in clinical trials?

A: this compound has demonstrated efficacy in relieving mild to moderate pain associated with various conditions, including postoperative pain, dental pain, pain due to osteoarthritis, and periodontal pain. [, , , , , ]

Q14: How does this compound's efficacy compare to other analgesics?

A: Clinical trials have shown that this compound provides comparable or superior pain relief compared to other analgesics like aspirin, codeine, propoxyphene, and indomethacin. [, , , , ]

Q15: What are the reported adverse effects associated with this compound?

A: The most frequently reported adverse effects of this compound are gastrointestinal disturbances, similar to other NSAIDs. In rare instances, more serious adverse effects like acute renal failure and immune hemolytic anemia have been reported. [, , , , ]

Q16: Are there any known contraindications or precautions for this compound use?

A16: This Q&A focuses on the scientific aspects of this compound. Information regarding contraindications, precautions, and clinical guidelines falls outside its scope. For this information, please refer to the latest prescribing information and consult with a healthcare professional.

Q17: What preclinical studies have been conducted to assess the safety of this compound?

A: Preclinical studies in animals have investigated the acute toxicity, gastrointestinal effects, and impact on renal function of this compound, providing insights into its safety profile. [, ]

Q18: How does this compound's gastrointestinal safety profile compare to other NSAIDs?

A: Preclinical studies indicate that this compound might have a wider safety margin compared to some other NSAIDs, like indomethacin and ketoprofen, with regard to gastrointestinal ulceration. [, ]

Q19: Have any targeted drug delivery strategies been explored for this compound?

A19: While not specifically mentioned in the provided research, targeted drug delivery strategies using nanoparticles or other carriers could potentially enhance this compound's delivery to specific tissues, minimizing systemic exposure and potential side effects. This remains an area for future research.

Q20: What analytical methods are commonly employed for quantifying this compound in biological samples?

A: High-performance liquid chromatography (HPLC) is widely used for the quantitative determination of this compound in various matrices, including plasma, milk, and urine. This technique offers high sensitivity and selectivity for accurately measuring drug concentrations. [, , , ]

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